2,5-二氟苯酚

描述

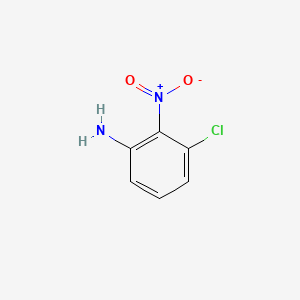

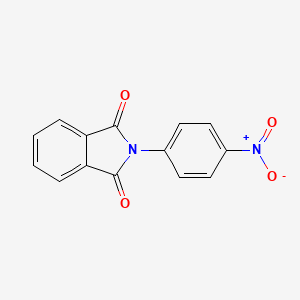

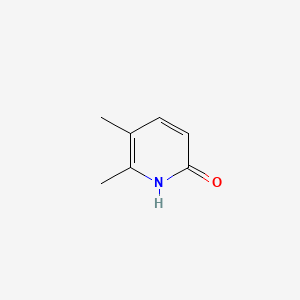

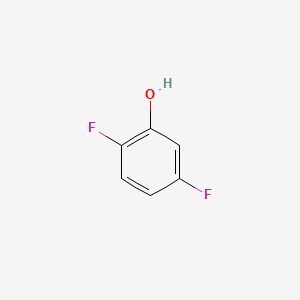

2,5-Difluorophenol is an organic compound with the molecular formula C₆H₄F₂O and a molecular weight of 130.09 g/mol . It is a derivative of phenol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

科学研究应用

2,5-二氟苯酚被用于各种科学研究领域:

化学: 它作为合成更复杂氟化化合物的先驱,并用于研究涉及氟化苯酚的反应机理.

生物学: 它被用于研究酶的相互作用,以及作为生化测定中的探针。

医药: 研究人员正在探索其作为药物中间体的潜力。

5. 作用机理

2,5-二氟苯酚的作用机理涉及它与各种分子靶标的相互作用。羟基可以与生物分子形成氢键,而氟原子由于其高电负性,可以参与独特的相互作用。 这些相互作用会影响酶活性、蛋白质折叠和其他生化过程 .

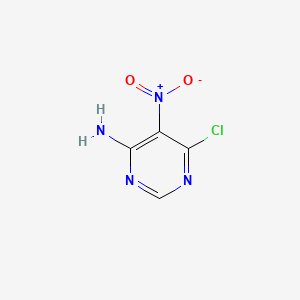

类似化合物:

- 2,4-二氟苯酚

- 2,3,6-三氟苯酚

- 3,4-二氟苯酚

- 3,5-二氟苯酚

比较: 2,5-二氟苯酚由于氟原子的特殊位置而独一无二,这会影响其反应性和与其他分子的相互作用。 与其他二氟苯酚相比,它可能表现出不同的物理性质,如熔点和溶解度,以及不同的化学反应性 .

作用机制

Biochemical Pathways

It has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids

Pharmacokinetics

Its molecular weight is 130.0922 , which could influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It is known that the compound can exist in two forms, enantiomers, which have the same chemical structure but are non-superimposable mirror images of each other . This could potentially result in different biological effects depending on the specific enantiomer.

生化分析

Cellular Effects

2,5-Difluorophenol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 2,5-Difluorophenol can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 2,5-Difluorophenol involves its interaction with specific biomolecules, including enzymes and receptors. It binds to the active sites of phenol hydroxylases, leading to the hydroxylation of the aromatic ring. This interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s reactivity. Additionally, 2,5-Difluorophenol can inhibit certain enzymes, such as dehalogenases, by forming stable complexes with their active sites. These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Dosage Effects in Animal Models

The effects of 2,5-Difluorophenol vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity. At high doses, 2,5-Difluorophenol can lead to severe oxidative damage, enzyme inhibition, and adverse effects on cellular function. These dosage-dependent effects are critical for determining the safe and effective use of 2,5-Difluorophenol in biochemical and pharmacological studies .

Transport and Distribution

Within cells and tissues, 2,5-Difluorophenol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Understanding the transport and distribution of 2,5-Difluorophenol is crucial for elucidating its cellular and molecular mechanisms of action .

Subcellular Localization

The subcellular localization of 2,5-Difluorophenol is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s activity and function within cells. Additionally, the subcellular localization of 2,5-Difluorophenol can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

准备方法

合成路线和反应条件: 2,5-二氟苯酚可以通过多种方法合成。一种常见的方法涉及苯酚衍生物的氟化反应。 例如,苯酚与氟化剂如四氟化硫(SF₄)或二乙氨基三氟化硫(DAST)反应可以生成2,5-二氟苯酚 .

工业生产方法: 在工业环境中,2,5-二氟苯酚通常通过使用元素氟或其他氟化剂在受控条件下对苯酚进行直接氟化来生产。 该过程通常涉及使用催化剂和特定的反应条件以确保高收率和纯度 .

化学反应分析

反应类型: 2,5-二氟苯酚会发生各种化学反应,包括:

取代反应: 在适当的条件下,氟原子可以被其他官能团取代。

氧化还原反应: 羟基可以被氧化形成醌,或被还原形成相应的醇。

常用试剂和条件:

取代: 在合适亲电试剂存在下,使用如氢化钠(NaH)或叔丁醇钾(KOtBu)等试剂。

氧化: 使用如高锰酸钾(KMnO₄)或三氧化铬(CrO₃)等试剂。

还原: 使用如氢化铝锂(LiAlH₄)或硼氢化钠(NaBH₄)等试剂。

主要产物:

取代: 形成各种取代的苯酚。

氧化: 形成二氟醌。

还原: 形成二氟环己醇。

相似化合物的比较

- 2,4-Difluorophenol

- 2,3,6-Trifluorophenol

- 3,4-Difluorophenol

- 3,5-Difluorophenol

Comparison: 2,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to other difluorophenols, it may exhibit different physical properties such as melting point and solubility, as well as distinct chemical reactivity .

属性

IUPAC Name |

2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXKVYFOWNAVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181594 | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-31-7 | |

| Record name | 2,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2713-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EYY8S7LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of fluorine atoms in 2,5-Difluorophenol affect its interactions with superfluid helium compared to its non-fluorinated counterpart?

A1: Research indicates that the interaction of 2,5-Difluorophenol with superfluid helium differs significantly from its non-fluorinated counterpart, phenol. Specifically, when 2,5-Difluorophenol is ionized within a superfluid helium droplet environment, its interaction strength with the surrounding helium atoms is enhanced. [] This heightened interaction leads to an increased density of helium around the ionized 2,5-Difluorophenol. Consequently, the energy difference between the zero-phonon line and the phonon wing observed in its electronic spectra is reduced compared to neutral 2,5-Difluorophenol. This difference highlights the impact of fluorine substitution on the molecule's interaction with its surrounding environment. [] You can find more details in this research article:

Q2: What are the characteristic spectroscopic features that differentiate the cis and trans rotamers of 2,5-Difluorophenol?

A2: 2,5-Difluorophenol exists as two different rotational isomers, or rotamers, designated as cis and trans. These rotamers exhibit distinct spectroscopic signatures. Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal separate origin bands for the S1 ← S0 electronic transition of each rotamer. Specifically, the cis rotamer exhibits an origin band at 36448 cm-1, while the trans rotamer displays a band at 36743 cm-1. [, ] These spectral differences arise due to the different spatial arrangements of the fluorine and hydroxyl substituents relative to each other in the two rotamers. Additionally, the adiabatic ionization energies, representing the energy required to remove an electron from the molecule in its ground vibrational state, also differ for the two rotamers. The cis rotamer has an adiabatic ionization energy of 71164 cm-1, whereas the trans rotamer exhibits a slightly higher value of 71476 cm-1. [, ] Learn more about the spectroscopic characterization in this study:

Q3: How can 2,5-Difluorophenol be utilized in the synthesis of novel compounds?

A3: 2,5-Difluorophenol serves as a versatile starting material for synthesizing a variety of difluorinated hydroxybenzoic acids. By strategically manipulating the reactivity of different positions on the aromatic ring, all 18 possible difluorinated hydroxybenzoic acid isomers can be produced. [] This approach exploits the ortho-activating effect of methoxymethyl groups and the ortho-shielding effect of triisopropylsilyl groups to control the site of deprotonation. Moreover, the introduction of trimethylsilyl groups or chlorine atoms can further direct the regioselectivity of metalation reactions, enabling the synthesis of a diverse range of compounds. [] For more information on the synthetic applications, refer to this study: .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。